molecular formula C18H27BN2O3 B1319511 2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 825630-80-6

2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1319511
M. Wt: 330.2 g/mol
InChI Key: AZRWWXWGBIEILY-UHFFFAOYSA-N
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Patent
US07186832B2

Procedure details

To a solution of intermediate T (0.200 g, 0.677 mmol) in ether (10 mL) was added pyrrolidine (0.241 g, 3.3 mmol), diisopropylethyl amine (0.175 g, 1.3 mmol) and the reaction stirred at room temperature for 48–72 h and monitored by TLC (10% Ethyl acetate: dichloromethane). The reaction was concentrated in vacuo and purified using a 10 g prepacked silica gel column, eluting intermediate U with 10% ethyl acetate:dichloromethane, (0.145 g, 0.439 mmol, 65%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.241 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([B:12]2[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]2)=[CH:8][CH:7]=1)=[O:4].[NH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1.C(N(C(C)C)CC)(C)C>CCOCC.ClCCl.C(OCC)(=O)C>[N:21]1([CH2:2][C:3]([NH:5][C:6]2[CH:11]=[CH:10][C:9]([B:12]3[O:16][C:15]([CH3:18])([CH3:17])[C:14]([CH3:20])([CH3:19])[O:13]3)=[CH:8][CH:7]=2)=[O:4])[CH2:25][CH2:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0.241 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.175 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.145 g
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 48–72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting intermediate U with 10% ethyl acetate

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)CC(=O)NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.